molecular formula C7H12O4S B15274264 2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid

2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid

Cat. No.: B15274264
M. Wt: 192.24 g/mol
InChI Key: XUWZMTRWSLXVTE-UHFFFAOYSA-N
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Description

2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C₇H₁₂O₄S It is characterized by a cyclopropane ring substituted with an ethyl group, a methanesulfonyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid can be achieved through several methods:

    Cyclopropanation: The cyclopropane ring can be formed by reacting an alkene with a diazo compound in the presence of a metal catalyst.

    Carboxylation: The carboxylic acid group can be introduced through the oxidation of an aldehyde or alcohol precursor using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters and amides.

    Reduction: The compound can be reduced to form alcohols or aldehydes.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Esters: Formed through esterification reactions.

    Amides: Formed through amidation reactions.

    Alcohols: Formed through reduction reactions.

Scientific Research Applications

2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic acid: Lacks the ethyl and methanesulfonyl groups, making it less versatile in chemical reactions.

    2-Ethylcyclopropane-1-carboxylic acid:

    Methanesulfonylcyclopropane-1-carboxylic acid: Lacks the ethyl group, influencing its chemical properties and uses.

Uniqueness

2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid is unique due to the presence of both the ethyl and methanesulfonyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C7H12O4S

Molecular Weight

192.24 g/mol

IUPAC Name

2-ethyl-1-methylsulfonylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H12O4S/c1-3-5-4-7(5,6(8)9)12(2,10)11/h5H,3-4H2,1-2H3,(H,8,9)

InChI Key

XUWZMTRWSLXVTE-UHFFFAOYSA-N

Canonical SMILES

CCC1CC1(C(=O)O)S(=O)(=O)C

Origin of Product

United States

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